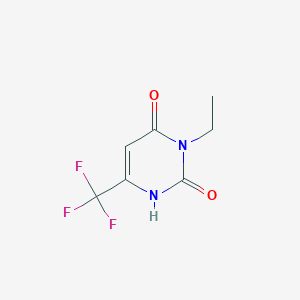

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate" is a chemical entity that appears to be related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related isoxazole derivatives is described in the first paper, where isoxazolyl thioureas are reacted with ethyl bromopyruvate to yield a series of compounds, including thiazolylidene amines, acid hydrazides, pyrazolones, oxadiazoles, and thiazolidinylidene acetic acid methyl esters . These reactions involve cyclization and condensation steps that are common in the synthesis of heterocyclic compounds. Although the exact synthesis of "this compound" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds can be deduced from spectroscopic data such as IR, ^1H NMR, and MS spectra, as mentioned in the second paper . These techniques are crucial for confirming the structure of synthesized compounds. For the compound of interest, similar analytical methods would likely be used to determine its molecular structure and confirm the successful synthesis.

Chemical Reactions Analysis

The papers describe various chemical reactions involving isoxazole and thiazole derivatives. For instance, the reaction of isoxazolyl thioureas with ethyl bromopyruvate and subsequent treatments lead to the formation of different heterocyclic compounds . Additionally, the cyclization of thioamide with 2-chloroacetoacetate is mentioned in the synthesis of a thiazole derivative . These reactions highlight the reactivity of functional groups present in the compound of interest and suggest possible chemical transformations it may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. For example, the crystal nature of synthesized samples is indicated by sharp intense peaks in powder XRD, and good thermal stability is suggested by LCMS test results . Photoluminescence spectrum analysis also provides information on the optical properties, which could be relevant for photoelectronic device applications . These properties are essential for understanding the behavior and potential applications of the compound "this compound".

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of compounds related to “(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate” often involves the formation of complex organic structures that are significant for their potential applications in drug development and materials science. For example, the synthesis of phenylacetic acid derivatives and their role in producing compounds with antimicrobial properties indicates the relevance of similar structures in medicinal chemistry (Varma et al., 2006). Similarly, the development of novel compounds through green chemistry approaches, such as azo dyes with antibacterial activity, showcases the chemical versatility and application of isoxazole derivatives in creating functional materials (Banpurkar, Wazalwar, & Perdih, 2018).

Biological and Pharmacological Applications

Derivatives of isoxazole and thiophene have shown potential in various biological applications, including antimicrobial and antifungal activities. The synthesis of isoxazolyl thioureas and their conversion into compounds with potential biological activities highlights the pharmaceutical applications of these chemical structures (Rajanarendar, Karunakar, & Ramu, 2006). Additionally, the quantification of novel PPARγ partial agonists demonstrates the role of structurally related compounds in diabetes treatment (Chae et al., 2010).

Material Science and Applied Chemistry

The versatility of thiophene and isoxazole derivatives extends to material science, where these compounds contribute to the development of new materials with specific properties. The synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents indicate the potential of these compounds in developing therapeutic agents with specific target activities (Gomha, Edrees, & Altalbawy, 2016).

Safety and Hazards

Mécanisme D'action

Isoxazoles

Isoxazoles are a class of organic compounds that contain an isoxazole ring. This ring is a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom. Isoxazoles have been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer activities .

Thiophenes

Thiophenes are a type of aromatic compound that contains a ring of four carbon atoms and one sulfur atom. Thiophenes are known for their high electron density and ability to readily undergo electrophilic substitution reactions. They are commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals .

Phenylacetates

Phenylacetates are a class of compounds that contain a phenyl group attached to an acetate. They are known for their wide range of biological activities, including anti-inflammatory, antifungal, and anticancer activities .

Action Environment

The action of a compound can be influenced by various environmental factors such as pH, temperature, presence of other compounds, and the specific characteristics of the biological system where the compound is present. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .

Propriétés

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-phenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-16(9-12-5-2-1-3-6-12)19-11-13-10-14(20-17-13)15-7-4-8-21-15/h1-8,10H,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQWRIPSEDLZOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2522119.png)

![Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2522120.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2522121.png)

![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2522129.png)

![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522130.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2522131.png)

![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2522140.png)